molecular formula C28H39NO5S B15160299 1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-76-9

1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B15160299
CAS No.: 651331-76-9
M. Wt: 501.7 g/mol
InChI Key: YMWCMJBJXJOHQU-UHFFFAOYSA-N
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Description

The compound 1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a sulfonated indole derivative characterized by a 12-carbon dodecanol chain at the indole 3-position, a 6-methoxy substituent on the indole ring, and a 4-methoxyphenylsulfonyl group at the 1-position. These compounds are typically synthesized for applications in medicinal chemistry, such as enzyme inhibition or as intermediates in drug development .

Properties

CAS No.

651331-76-9

Molecular Formula

C28H39NO5S

Molecular Weight

501.7 g/mol

IUPAC Name

12-[6-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]dodecan-1-ol

InChI

InChI=1S/C28H39NO5S/c1-33-24-14-17-26(18-15-24)35(31,32)29-22-23(27-19-16-25(34-2)21-28(27)29)13-11-9-7-5-3-4-6-8-10-12-20-30/h14-19,21-22,30H,3-13,20H2,1-2H3

InChI Key

YMWCMJBJXJOHQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)CCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The methoxy and sulfonyl groups are then introduced through subsequent reactions, such as methylation and sulfonylation, under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfonyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Structural Features

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Methoxy Position Chain Length Molecular Formula Molecular Weight (g/mol) Key Features Source
1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- 6 12 (C12) C28H39NO5S* 501.68* Long hydrophobic chain, sulfonyl group
1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- 6 10 (C10) C26H35NO5S 473.62 Shorter chain, otherwise identical
1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- 5 10 (C10) C26H35NO5S 473.62 Methoxy positional isomer
1H-Indole, 6-methoxy-3-(4-methoxyphenyl)-1,2-dimethyl 6 N/A C18H19NO2 281.35 No sulfonyl group; dimethyl substituents
4-Methoxy-3-(4-methoxybenzyl)-1H-indole 4 N/A C17H17NO2 267.32 Benzyl substituent; lacks sulfonyl

*Inferred from decanol analog (C26H35NO5S) with extended chain.

Key Observations:

Methoxy Position : The 6-methoxy substituent (vs. 5-methoxy) may alter electronic distribution on the indole ring, affecting interactions with biological targets. For example, 6-methoxyindoles are common in serotonin analogs and kinase inhibitors .

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